molecular formula C25H38O4 B1263160 12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin

12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin

Cat. No. B1263160
M. Wt: 402.6 g/mol
InChI Key: LXWMXTKOJPFGPW-NFXGRNOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin is a scalarane sesterterpenoid that is 12-O-deacetyl-12-epi-19-deoxy-scalarin substituted by an additional hydroxy group at position 21. It has been isolated from the sponge, Hyattella species. It has a role as an animal metabolite. It is a gamma-lactone, an organic heteropentacyclic compound and a scalarane sesterterpenoid. It derives from a 12-epi-scalarin.

Scientific Research Applications

Antitubercular and Cytotoxic Activities

Cytotoxic Activities Against Cancer Cells

Research on scalarane sesterterpenoids isolated from the Bornean sponge Spongia sp. revealed that these compounds, including one structurally similar to "12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin," showed strong cytotoxic activities against adult T-cell leukemia cells. This indicates their potential in cancer therapy (Phan et al., 2018).

Induction of Apoptosis in Cancer Cells

Another study found that 12-Deacetyl-12-epi-scalaradial, a closely related scalarane sesterterpenoid from a marine sponge, induced apoptosis in cervical cancer HeLa cells via the MAPK/ERK pathway and modulation of the nuclear receptor Nur77. This suggests a potential mechanism for its anticancer effects (Zhou et al., 2020).

Growth Inhibitory Activity

Compounds isolated from the Red Sea marine sponge Hyrtios erectus, including a scalarane similar to "this compound," showed growth inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Elhady et al., 2016).

properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(5aS,5bR,7aR,8R,11aR,11bR,13R,13aS,13bR)-13-hydroxy-8-(hydroxymethyl)-5b,8,11a,13a-tetramethyl-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-3-one

InChI

InChI=1S/C25H38O4/c1-22(14-26)9-5-10-23(2)17(22)8-11-24(3)18-7-6-15-16(13-29-21(15)28)25(18,4)20(27)12-19(23)24/h6,16-20,26-27H,5,7-14H2,1-4H3/t16-,17-,18-,19+,20+,22-,23-,24-,25+/m0/s1

InChI Key

LXWMXTKOJPFGPW-NFXGRNOLSA-N

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2C[C@H]([C@]4([C@H]3CC=C5[C@@H]4COC5=O)C)O)C)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CC(C4(C3CC=C5C4COC5=O)C)O)C)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 2
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 3
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 4
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 5
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin
Reactant of Route 6
12-O-deacetyl-12-epi-19-deoxy-21-hydroxyscalarin

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